N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide
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Overview
Description
“N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide” is a complex organic compound that features multiple aromatic rings and heterocycles. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide” would likely involve multiple steps, including the formation of the imidazo[1,2-a]pyridine ring, the attachment of the phenyl group, and the coupling with the benzamide moiety. Typical reactions might include:
Cyclization reactions: to form the imidazo[1,2-a]pyridine ring.
Suzuki or Heck coupling reactions: to attach the phenyl group.
Amidation reactions: to form the benzamide linkage.
Industrial Production Methods
Industrial production of such a compound would require optimization of these synthetic steps to ensure high yield and purity. This might involve:
Catalysis: to improve reaction efficiency.
Purification techniques: such as recrystallization or chromatography.
Scale-up processes: to transition from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the aromatic rings.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be investigated for its potential as a drug candidate, given its complex structure and potential interactions with biological targets.
Medicine
In medicine, it could be explored for therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, it might be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might:
Bind to enzymes or receptors: , inhibiting or activating their function.
Interact with DNA or RNA: , affecting gene expression.
Modulate signaling pathways: , altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide: can be compared to other heterocyclic compounds with similar structures, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic systems, which might confer unique biological activities or chemical reactivity.
Biological Activity
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various cancer-related pathways. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that incorporates an imidazo[1,2-a]pyridine moiety, which is known for its role in various biological activities, particularly in cancer therapy. The chemical formula for the compound is C21H18N4O2, and it exhibits properties typical of small-molecule inhibitors.
Property | Value |
---|---|
Molecular Weight | 358.39 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
LogP | Not specified |
Anticancer Activity
Recent studies have highlighted the compound's potential as a PI3Kα inhibitor, a target implicated in numerous cancers. The inhibition of the PI3K pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Mechanism of Action : The compound acts by binding to the ATP-binding site of PI3Kα, leading to the inhibition of downstream signaling pathways involved in tumor growth and survival.
- In Vitro Studies : In vitro assays demonstrated that this compound exhibits nanomolar potency against PI3Kα and shows significant antiproliferative effects on various cancer cell lines, including breast and ovarian cancers .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promise in antimicrobial applications. Research indicates that derivatives of imidazo[1,2-a]pyridine possess moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Study Findings : Compounds similar to the target molecule were tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at specific concentrations .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
Table 2: SAR Summary
Modification | Effect on Activity |
---|---|
Imidazo[1,2-a]pyridine core | Essential for PI3Kα inhibition |
6-Methylpyridazin-3-yloxy group | Enhances solubility and bioavailability |
Para-substituted phenyl ring | Increases binding affinity |
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in T47D breast cancer cells. The results indicated:
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound induced G1 phase arrest.
- Apoptosis Induction : Increased levels of cleaved caspase-3 were observed, indicating apoptosis .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of related compounds against clinical isolates of bacteria. The findings showed:
Properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-(6-methylpyridazin-3-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O2/c1-17-8-13-24(29-28-17)32-21-6-4-5-19(15-21)25(31)26-20-11-9-18(10-12-20)22-16-30-14-3-2-7-23(30)27-22/h2-16H,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSJHYUBIUELME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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